Product packaging for 5,6alpha-Epoxy-5beta-cholestan-3beta-ol(Cat. No.:)

5,6alpha-Epoxy-5beta-cholestan-3beta-ol

Cat. No.: B12401879
M. Wt: 402.7 g/mol
InChI Key: PRYIJAGAEJZDBO-YHMDZATGSA-N
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Description

5,6alpha-Epoxy-5beta-cholestan-3beta-ol is a useful research compound. Its molecular formula is C27H46O2 and its molecular weight is 402.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H46O2 B12401879 5,6alpha-Epoxy-5beta-cholestan-3beta-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H46O2

Molecular Weight

402.7 g/mol

IUPAC Name

(1S,2R,5S,7S,9S,11S,12S,15R,16R)-2,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-ol

InChI

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24-27(29-24)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24+,25-,26-,27-/m1/s1

InChI Key

PRYIJAGAEJZDBO-YHMDZATGSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]4[C@]5([C@@]3(CC[C@@H](C5)O)C)O4)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)O)C)O4)C

Origin of Product

United States

Molecular Mechanisms and Cellular Biology of 5,6α Epoxy 5β Cholestan 3β Ol

Interactions with Protein Targets (In Vitro and Cellular Studies)

Binding to Microsomal Antiestrogen (B12405530) Binding Site (AEBS)

5,6α-Epoxy-5α-cholestan-3β-ol, an oxysterol derived from cholesterol, has been identified as a ligand for the microsomal antiestrogen binding site (AEBS). nih.gov The AEBS is a protein complex found in the endoplasmic reticulum of cells and is a known target for the antitumor drug tamoxifen (B1202). nih.govwikipedia.org Research has shown that 5,6α-epoxy-5α-cholestan-3β-ol and its β-isomer are competitive ligands for tamoxifen binding to the AEBS. nih.gov This suggests that the oxysterol can directly interact with this site, potentially influencing its downstream signaling pathways.

The AEBS itself has been characterized as a hetero-oligomeric complex composed of two key enzymes involved in cholesterol biosynthesis: 3β-hydroxysterol-Δ⁸-Δ⁷-isomerase (D8D7I) and 3β-hydroxysterol-Δ⁷-reductase (DHCR7). nih.govwikipedia.org The binding of ligands like 5,6α-epoxy-5α-cholestan-3β-ol to the AEBS is significant because AEBS ligands have been shown to induce differentiation and apoptosis in breast cancer cells. nih.gov This connection highlights a potential mechanism through which this cholesterol metabolite could exert anti-cancer effects.

Modulation of Cholesterol-5,6-oxide Hydrolase (ChEH) Activity

A crucial aspect of the biological activity of 5,6α-epoxy-5α-cholestan-3β-ol is its relationship with cholesterol-5,6-oxide hydrolase (ChEH), an enzyme that catalyzes the hydration of cholesterol epoxides to cholestane-3β,5α,6β-triol. expasy.orgnih.govebi.ac.uk Intriguingly, the activity of ChEH has been attributed to the AEBS complex itself. expasy.orgnih.gov This means that the binding site for antiestrogens and the catalytic site for cholesterol epoxide hydrolysis are functionally linked.

5,6α-Epoxy-5α-cholestan-3β-ol, along with its β-isomer, serves as a substrate for ChEH. nih.govexpasy.org The enzymatic reaction involves the addition of a water molecule to the epoxide ring, resulting in the formation of cholestane-3β,5α,6β-triol. wikipedia.orgebi.ac.uktamu.edu The inhibition of ChEH activity by various compounds, including tamoxifen, leads to the accumulation of cholesterol epoxides. nih.gov This accumulation is thought to be a key factor in the cellular effects observed with AEBS ligands, including the induction of apoptosis and autophagy in breast cancer cells. nih.gov The relationship between AEBS ligands, ChEH inhibition, and the resulting accumulation of 5,6α-epoxy-5α-cholestan-3β-ol underscores a complex regulatory network centered on cholesterol metabolism.

Compound/ProteinInteraction/EffectSignificance
5,6α-Epoxy-5α-cholestan-3β-ol Binds to the Microsomal Antiestrogen Binding Site (AEBS)Competes with tamoxifen for binding, suggesting a role in modulating AEBS-mediated signaling pathways. nih.gov
5,6α-Epoxy-5α-cholestan-3β-ol Substrate for Cholesterol-5,6-oxide Hydrolase (ChEH)Is metabolized by ChEH, and its accumulation due to ChEH inhibition is linked to cellular effects like apoptosis. nih.govexpasy.orgnih.gov
Microsomal Antiestrogen Binding Site (AEBS) Functions as Cholesterol-5,6-oxide Hydrolase (ChEH)Provides a direct link between antiestrogen binding and cholesterol epoxide metabolism. expasy.orgnih.gov
Tamoxifen Inhibits ChEH activityLeads to the accumulation of 5,6α-epoxy-5α-cholestan-3β-ol, contributing to its anticancer effects. nih.gov

Ligand Activity for Nuclear Receptors (e.g., Liver X Receptors (LXR))

Beyond its interaction with the AEBS/ChEH complex, 5,6α-epoxy-5α-cholestan-3β-ol has been identified as a modulator of Liver X Receptors (LXRs). nih.govchemicalbook.com LXRs are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammation. chemicalbook.com

Specifically, 5,6α-epoxy-5α-cholestan-3β-ol has been shown to be an endogenous ligand for LXR, with an EC50 value of 76 nM. focusbiomolecules.com This indicates a high-affinity interaction. As a modulator of LXR activity, this oxysterol can influence the expression of LXR target genes, which are involved in processes such as cholesterol efflux from cells. nih.govchemicalbook.com Furthermore, the 3β-sulfated form of 5,6α-epoxy-5α-cholestan-3β-ol has been found to act as an antagonist of the LXR signaling pathway. nih.govnih.gov This dual role, with the parent compound acting as a modulator and its sulfated metabolite as an antagonist, suggests a sophisticated regulatory mechanism for LXR-mediated cellular processes.

Cellular Effects and Signaling Pathway Modulation

Influence on Cellular Apoptosis and Proliferation (In Vitro Cell Line Studies)

Studies on various cancer cell lines have demonstrated that 5,6α-epoxy-5α-cholestan-3β-ol can significantly impact cellular apoptosis (programmed cell death) and proliferation. chemicalbook.com The accumulation of this oxysterol, often induced by the inhibition of ChEH by AEBS ligands, is linked to the induction of apoptosis and autophagy in breast cancer cells. nih.gov

In human myeloma cell lines (HMCLs), both the 5,6α- and 5,6β-isomers of epoxycholesterol (B75144) have been shown to decrease cell viability in a dose-dependent manner. nih.gov For instance, in JJN3 myeloma cells, the IC50 value for 5,6α-epoxy-5α-cholestan-3β-ol was determined to be 11 µg/mL at 48 hours. nih.gov These compounds were found to induce "oxiapoptophagy," a process involving concomitant oxidative stress, caspase-3-mediated apoptosis, and autophagy. nih.gov Similar cytotoxic effects were observed in primary multiple myeloma cells isolated from patients. nih.gov These findings highlight the potential of 5,6α-epoxy-5α-cholestan-3β-ol as a regulator of cell fate in cancerous cells.

Cell LineCompoundEffectKey Findings
Human Myeloma Cell Lines (JJN3, U266)5,6α-Epoxy-5α-cholestan-3β-olDecreased cell viability, induced apoptosis and autophagyIC50 of 11 µg/mL in JJN3 cells; induced oxiapoptophagy. nih.gov
Primary Multiple Myeloma Cells5,6α-Epoxy-5α-cholestan-3β-olReduced cell viabilityDemonstrated cytotoxic effects on patient-derived cancer cells. nih.gov
Breast Cancer Cells5,6α-Epoxy-5α-cholestan-3β-ol (accumulated via ChEH inhibition)Induced apoptosis and autophagyLinked to the anticancer effects of AEBS ligands. nih.gov

Impact on Cellular Lipid Homeostasis (e.g., Cholesterol Efflux)

As a ligand for LXRs, 5,6α-epoxy-5α-cholestan-3β-ol plays a role in the regulation of cellular lipid homeostasis. chemicalbook.com LXRs are master regulators of cholesterol efflux, the process by which cells remove excess cholesterol. chemicalbook.com By binding to and modulating LXR activity, 5,6α-epoxy-5α-cholestan-3β-ol can influence the expression of genes involved in this pathway. nih.govchemicalbook.com

The ability of this oxysterol to modulate LXR suggests its involvement in maintaining cellular cholesterol balance. nih.gov This is a critical function, as dysregulation of cholesterol homeostasis is implicated in various diseases. The antagonistic effect of its sulfated metabolite on the LXR pathway adds another layer of complexity to this regulation, allowing for fine-tuning of cholesterol-related cellular processes. nih.govnih.gov

Synthetic Methodologies and Chemical Transformations

Stereoselective Chemical Synthesis of 5,6α-Epoxy-5β-cholestan-3β-ol and its Diastereomers

The synthesis of the title compound and its isomers is primarily achieved through the epoxidation of the Δ5 double bond found in cholesterol and other related sterols. The stereochemical outcome of this reaction is a critical consideration for chemists.

The epoxidation of the C5-C6 double bond in cholesterol is a well-established transformation that typically yields a mixture of diastereomers: 5,6α-epoxy-5α-cholestan-3β-ol and 5,6β-epoxy-5β-cholestan-3β-ol. nih.govchemicalbook.comcaymanchem.comcaymanchem.com The stereoselectivity of this reaction is heavily influenced by the steric environment of the steroid's B-ring.

The β-face of the cholesterol molecule is sterically hindered by the presence of two axial methyl groups at positions C10 and C13. rsc.org Consequently, electrophilic attack by epoxidizing agents preferentially occurs from the less hindered α-face. rsc.org This results in the 5,6α-epoxy-5α-cholestan-3β-ol being the major product of the reaction. rsc.org

Commonly used reagents for this transformation are peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). rsc.orgumkc.eduysu.edu The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) (CH2Cl2). umkc.eduysu.edu The mechanism is concerted, meaning the epoxide retains the stereochemistry of the original alkene precursor. umkc.edu While the α-epoxide is the predominant product, the β-epoxide is also formed as a minor isomer. rsc.org

Table 1: Stereochemical Outcome of Cholesterol Epoxidation

Reagent System Major Product Minor Product Rationale
m-Chloroperoxybenzoic acid (m-CPBA) in CH2Cl2 5,6α-epoxy-5α-cholestan-3β-ol 5,6β-epoxy-5β-cholestan-3β-ol Steric hindrance on the β-face by C10 and C13 methyl groups favors attack from the α-face. rsc.org
Magnesium bis(monoperoxyphthalate) hexahydrate in acetonitrile Mixture of 5,6α- and 5,6β-epoxides Mixture of 5,6α- and 5,6β-epoxides Produces a diastereomeric mixture that can be separated enzymatically. acs.orgnih.gov

The most direct synthetic route to 5,6-epoxycholestan-3β-ols is from cholesterol. The process involves the direct epoxidation of the Δ5 double bond.

Reaction Scheme: Cholesterol + m-CPBA → 5,6α-epoxy-5α-cholestan-3β-ol (major) + 5,6β-epoxy-5β-cholestan-3β-ol (minor) + 3-Chlorobenzoic acid umkc.edu

The reaction is typically performed by dissolving cholesterol in a solvent like dichloromethane and then adding the m-CPBA solution. umkc.eduysu.edu The progress of the reaction can be monitored using thin-layer chromatography (TLC). rsc.org Upon completion, the product mixture is often purified using column chromatography on alumina, which effectively removes the excess peroxyacid and the resulting carboxylic acid byproduct. rsc.org

While chemical synthesis often produces a mixture of diastereomers, chemoenzymatic methods offer a powerful strategy for obtaining diastereomerically pure epoxysterols. acs.orgnih.gov These methods utilize the high stereoselectivity of enzymes, particularly lipases, to differentiate between the epoxide isomers. acs.orgcore.ac.uk

One successful approach involves the enzymatic acylation of the diastereomeric mixture of 5,6-epoxycholestan-3β-ol. Lipases can selectively catalyze the acylation of the 3β-hydroxyl group of one isomer at a much faster rate than the other. For instance, Novozym 435 (immobilized Candida antarctica lipase (B570770) B) has been shown to be highly efficient in acylating the 5β,6β-epoxy isomer, leaving the 5,6α-epoxy-5α-cholestan-3β-ol unreacted. acs.orgcore.ac.uk This difference in reactivity allows for the straightforward separation of the acylated β-isomer from the unreacted α-isomer using standard chromatographic techniques.

Conversely, lipases such as Candida rugosa lipase can preferentially acylate the 5α,6α-epoxy-3β-hydroxysteroids. core.ac.uk Enzymatic methods are not limited to acylation; they can also be used for the mild deacylation of 3β-acetoxy groups in the presence of the sensitive epoxide ring. core.ac.uk

Table 2: Lipase Selectivity in the Resolution of 5,6-Epoxycholestan-3β-ols

Enzyme Preferred Substrate for Acylation Outcome Reference
Novozym 435 (Candida antarctica lipase B) 5β,6β-Epoxy-3β-hydroxysteroids Allows for isolation of unreacted 5α,6α-epoxy-5α-cholestan-3β-ol. acs.orgcore.ac.uk
Lipase AK (Pseudomonas fluorescens) 5β,6β-Epoxy-3β-hydroxysteroids Efficiently acylates the β-isomer. core.ac.uk

Derivatization Chemistry of the Epoxy and Hydroxyl Moieties

The epoxide and the 3β-hydroxyl group are the primary sites for the chemical derivatization of 5,6α-Epoxy-5β-cholestan-3β-ol, enabling the synthesis of a wide array of derivatives.

The three-membered epoxide ring is strained and susceptible to ring-opening reactions by various nucleophiles. rsc.orgmdpi.com However, studies have shown that cholesterol-5,6-epoxides are surprisingly stable and unreactive toward nucleophiles in the absence of a catalyst. nih.gov

Under catalytic conditions, the ring-opening of the 5,6α-epoxide proceeds via a second-order nucleophilic substitution (SN2) mechanism. nih.govyoutube.com This reaction is stereospecific and follows the Fürst-Plattner rule for trans-diaxial opening of epoxides in cyclohexane-like systems. Nucleophilic attack occurs at the C6 position, leading to inversion of configuration at that center and the formation of a product with a 5α-hydroxyl group and a 6β-substituted group.

For example, the acid-catalyzed hydration of 5,6α-epoxy-5α-cholestan-3β-ol yields cholestane-3β,5α,6β-triol (CT). nih.gov This stereoselective transformation is also catalyzed by the enzyme cholesterol-5,6-epoxide hydrolase (ChEH). nih.gov In contrast, the 5,6β-epoxy isomer is often reported to be unreactive towards ring-opening, even under catalytic conditions. nih.gov

Table 3: Products of Catalytic Ring-Opening of 5,6α-Epoxy-5α-cholestan-3β-ol

Nucleophile Product Reference
H2O (Hydration) Cholestane-3β,5α,6β-triol (CT) nih.gov
2-Aminoethanol (AE) 5α-hydroxy-6β-[2-hydroxyethylamino]-cholestan-3β-ol nih.gov
2-Mercaptoethanol (ME) 5α-hydroxy-6β-[2-hydroxyethylsulfanyl]-cholestan-3β-ol nih.gov

The 3β-hydroxyl group is a versatile handle for introducing a variety of functional groups through reactions such as esterification and etherification.

Acylation/Esterification: As discussed in the context of chemoenzymatic synthesis, the 3β-hydroxyl group can be readily acylated to form esters. This is a common strategy for both purification and the synthesis of derivatives with modified properties. nih.govcore.ac.uk For example, reaction with an acyl chloride or anhydride (B1165640) in the presence of a base will yield the corresponding 3β-acyloxy derivative.

Sulfation: The 3β-hydroxyl group can also be sulfated. The resulting 3β-sulfate of 5,6α-epoxy-5α-cholestan-3β-ol is a known metabolite. nih.gov This transformation is catalyzed in biological systems by enzymes like cholesterol sulfotransferase (SULT2B1b). nih.gov

These derivatization reactions are crucial for creating a diverse library of epoxysterol compounds, which helps in establishing structure-activity relationships for their various biological functions. acs.orgnih.gov

Synthesis of Labeled Analogs for Research Applications

The study of the metabolic pathways, distribution, and mechanism of action of 5,6α-Epoxy-5β-cholestan-3β-ol relies heavily on the use of isotopically labeled analogs. These tracers allow for precise tracking and quantification in complex biological systems. The synthesis of such analogs involves introducing heavy or radioactive isotopes, such as Deuterium (B1214612) (²H), Tritium (³H), or Carbon-14 (¹⁴C), into the sterol structure.

Carbon-14 labeled analogs, for instance, have been synthesized to investigate the metabolic fate of the compound. A known variant is the cholesterol α-oxide, 4-¹⁴C-labeled, (3β,5α,6α)-isomer. nih.gov The introduction of the ¹⁴C isotope at a specific position in the cholesterol backbone before epoxidation allows for the sensitive detection of the parent compound and its metabolites through radiometric techniques.

Deuterium labeling is another common strategy, often employed to create internal standards for mass spectrometry-based quantification or to probe reaction mechanisms. While specific synthesis routes for deuterium-labeled 5,6α-Epoxy-5β-cholestan-3β-ol are not extensively detailed in readily available literature, general methods for labeling steroid skeletons are applicable. For example, a common method involves an exchange reaction using a deuterated base like deuterated potassium methoxide (B1231860) to introduce deuterium at specific positions, followed by reduction steps using reagents like sodium borodeuteride to introduce further labels. nih.gov Such methods can be adapted to produce trideuterated or other multi-labeled versions of the target compound.

These labeled molecules are indispensable tools in metabolic studies, enzyme assays, and in determining the binding affinity to cellular targets.

Labeled AnalogIsotopeTypical ApplicationReference
4-¹⁴C-5,6α-Epoxy-5α-cholestan-3β-olCarbon-14Metabolic fate and pathway analysis nih.gov
Deuterium-labeled 5,6α-Epoxy-5α-cholestan-3β-olDeuterium (²H)Internal standard for mass spectrometry; Mechanistic studies nih.govmetanetx.org

Reaction Mechanisms and Reactivity Profiles of 5,6alpha-Epoxy-5beta-cholestan-3beta-ol

The reactivity of 5,6α-Epoxy-5β-cholestan-3β-ol is characterized by the unique stability of its sterically hindered epoxide ring and its susceptibility to specific enzymatic and catalytic ring-opening reactions.

General Reactivity and Stability

Contrary to many aliphatic epoxides, which are known as reactive alkylating agents, cholesterol-5,6-epoxides exhibit significant stability. nih.govresearchgate.net Studies have shown that both the 5,6α- and 5,6β-isomers are surprisingly unreactive toward nucleophiles under ambient or physiological (37°C) conditions in the absence of a catalyst. nih.gov This inherent stability suggests that the compound does not act as a spontaneous alkylating agent in biological systems. nih.gov

Catalytic and Enzymatic Ring-Opening

The epoxide ring of the 5,6α-isomer can be opened under specific catalytic or enzymatic conditions, typically following a stereoselective mechanism.

Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst, the epoxide ring undergoes a trans-diaxial opening. The reaction involves the protonation of the epoxide oxygen, followed by the nucleophilic attack of water at C-6, leading to the formation of the geminal trans-diol, cholestane-3β,5α,6β-triol. researchgate.netnih.gov

Reaction with Nucleophiles under Catalysis: While stable on its own, the 5,6α-epoxide can react with other nucleophiles when catalyzed. For example, in the presence of a catalyst, it reacts with aminoethanol (AE) or mercaptoethanol (ME) to yield 6β-substituted-5α-cholestan-3β,5α-diols. nih.gov This reactivity is stereoselective, as the 5,6β-epoxy isomer remains unreactive under the same conditions. nih.gov This highlights a key difference in the reactivity profiles of the two diastereoisomers.

Enzymatic Hydrolysis: The primary metabolic transformation of 5,6α-Epoxy-5β-cholestan-3β-ol in vivo is its hydrolysis into cholestane-3β,5α,6β-triol. nih.govwikipedia.orgsemanticscholar.org This reaction is catalyzed by the enzyme cholesterol-5,6-oxide hydrolase (ChEH), also known as the microsomal antiestrogen (B12405530) binding site (AEBS). nih.govnih.govwikipedia.org The enzyme stereoselectively catalyzes the addition of a water molecule across the epoxide, resulting in the single triol product. nih.gov ChEH is composed of two subunits, 3β-hydroxysteroid-Δ⁸,Δ⁷-isomerase (D8D7I) and 3β-hydroxysteroid-Δ⁷-reductase (DHCR7), which are both involved in cholesterol biosynthesis. nih.govwikipedia.org

Reaction TypeReactantsConditions/CatalystMajor Product(s)Reference
Nucleophilic Attack5,6α-Epoxy-5β-cholestan-3β-ol + Nucleophile (e.g., H₂O)Neutral, physiological temperatureNo reaction nih.gov
Catalytic Ring-Opening5,6α-Epoxy-5β-cholestan-3β-ol + AminoethanolCatalytic5α-hydroxy-6β-[2-hydroxyethylamino]cholestan-3β-ol nih.gov
Enzymatic Hydrolysis5,6α-Epoxy-5β-cholestan-3β-ol + H₂OCholesterol-5,6-oxide hydrolase (ChEH)Cholestane-3β,5α,6β-triol nih.govwikipedia.orgsemanticscholar.org

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization for Stereochemical Assignment

Spectroscopic techniques are indispensable for confirming the complex stereochemistry of steroidal compounds. For 5,6α-Epoxy-5β-cholestan-3β-ol, with its multiple chiral centers, these methods provide detailed information about the connectivity and spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry of molecules. By analyzing the chemical shifts, coupling constants, and through-space interactions (via Nuclear Overhauser Effect, NOE), the configuration of the A/B ring fusion, the orientation of the epoxide, and the position of the hydroxyl group can be established.

While extensive NMR data for the more common isomers, 5,6α-epoxy-5α-cholestan-3β-ol and 5,6β-epoxy-5β-cholestan-3β-ol, are available, specific and detailed experimental NMR data tables for 5,6α-Epoxy-5β-cholestan-3β-ol are not widely reported in the scientific literature.

Hypothetical ¹H NMR Chemical Shift Ranges for Key Protons:

Proton Expected Chemical Shift (ppm) Rationale
H-3 3.5 - 4.2 Equatorial proton adjacent to the hydroxyl group.
H-6 2.9 - 3.2 Proton on the α-epoxide ring, deshielded by oxygen.
H-18 0.6 - 0.8 Protons of the angular methyl group at C-13.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Stereochemistry

Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for determining the absolute stereochemistry of a chiral molecule. These methods measure the differential absorption of left and right circularly polarized light.

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides the most definitive structural information for a crystalline compound, offering precise bond lengths, bond angles, and torsional angles, which together define the molecule's conformation in the solid state.

An X-ray crystal structure of 5,6α-Epoxy-5β-cholestan-3β-ol would unequivocally confirm the cis-fusion of the A and B rings and the α-configuration of the epoxide ring. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the 3β-hydroxyl group, in the crystal lattice. At present, a published crystal structure for this specific stereoisomer is not available in crystallographic databases.

Conformational Studies and Molecular Modeling

Computational chemistry offers powerful tools to investigate the conformational preferences and stability of molecules, providing insights that complement experimental data.

Computational Chemistry for Energy Minima and Isomeric Stability

Theoretical calculations, using methods like Density Functional Theory (DFT), can be employed to determine the stable conformations (energy minima) of 5,6α-Epoxy-5β-cholestan-3β-ol. These calculations can also predict the relative stabilities of different stereoisomers. For this molecule, the cis-fused A/B ring system is expected to adopt a bent shape, in contrast to the flatter conformation of the trans-fused isomers. The α-epoxide further influences the local geometry of the B-ring. While these studies are feasible, specific computational research focusing on the energy minima and isomeric stability of 5,6α-Epoxy-5β-cholestan-3β-ol is not prominently featured in the literature.

Predicted Relative Stability of 5,6-Epoxycholestanol Isomers:

Isomer A/B Ring Fusion Epoxide Orientation Predicted Relative Stability
5,6α-Epoxy-5α-cholestan-3β-ol Trans α Most Stable
5,6β-Epoxy-5β-cholestan-3β-ol Cis β Less Stable

Biological Metabolism and Enzymatic Pathways

Biosynthesis of 5,6alpha-Epoxy-5beta-cholestan-3beta-ol

The formation of cholesterol epoxides, including the 5,6alpha- and 5,6beta-diastereoisomers, occurs through two primary routes: direct enzymatic action on cholesterol and non-specific auto-oxidation. nih.gov

The epoxidation of cholesterol at its C5-C6 double bond can be catalyzed by enzymes of the cytochrome P450 (CYP) family. nih.govresearchgate.net These enzymes are typically located in the mitochondria or endoplasmic reticulum. researchgate.net Research has indicated that a cytochrome P450 enzyme in the bovine adrenal cortex can stereoselectively produce 5,6α-EC. nih.govresearchgate.net This enzymatic process is an important route for the generation of cholesterol epoxides in various tissues. nih.govmedchemexpress.com The oxygenation of cholesterol by cytochrome P450 enzymes is a regulated process that plays a role in maintaining cholesterol balance. mdpi.com

Beyond enzymatic pathways, this compound is a major product of cholesterol auto-oxidation. nih.govchemicalbook.comnih.gov This non-enzymatic process is driven by reactive oxygen species (ROS) and lipid peroxidation, where the 5,6-double bond of cholesterol is susceptible to attack. nih.govresearchgate.netmdpi.com Auto-oxidation of cholesterol typically results in a mixture of products, including both the 5,6α- and 5,6β-epoxide diastereoisomers, as well as other oxysterols like 7-ketocholesterol (B24107) and 7β-hydroxycholesterol. researchgate.netmdpi.com Studies on cholesterol autoxidation show that the C5,6 epoxides can constitute about 12% of the total oxidation products. mdpi.com In rat liver studies, the non-specific tissue oxidation of sterols led to the formation of β-epoxides in a three- to fourfold excess over the α-epoxides. nih.gov

Catabolism and Biotransformation of this compound

Once formed, this compound is a substrate for further enzymatic conversion, primarily through hydrolysis. This catabolic process is a critical step in its metabolic fate.

The primary catabolic pathway for both 5,6α- and 5,6β-cholesterol epoxides is hydrolysis catalyzed by the enzyme Cholesterol-5,6-oxide Hydrolase (ChEH), which has the systematic name 5,6α-epoxy-5α-cholestan-3β-ol hydrolase. nih.govwikipedia.org This microsomal enzyme is located mainly in the endoplasmic reticulum of cells. pnas.orgwikipedia.org ChEH catalyzes the hydration of the epoxide ring to form a single, unique product: cholestane-3β,5α,6β-triol. mdpi.compnas.orgnih.gov The enzyme is distinct from other epoxide hydrolases, such as microsomal epoxide hydrolase (EC 3.3.2.3). nih.gov

Studies using rat liver microsomes have determined the kinetic parameters for ChEH with both epoxide isomers. Although the β-oxide is more reactive in acid-catalyzed hydration, the α-oxide is a significantly better substrate for the enzyme, as indicated by its Vmax/Km value, which is 4.5-fold higher than that of the β-oxide. nih.gov

Table 1: Kinetic Parameters of Rat Liver Microsomal ChEH
SubstrateVmax (x 10⁻⁷ M min⁻¹)Km (μM)
This compound (α-oxide)1.68 ± 0.1510.6 ± 1.5
5,6beta-Epoxy-5beta-cholestan-3beta-ol (β-oxide)1.32 ± 0.1137.2 ± 5.5
nih.gov

The hydrolysis reaction involves the opening of the oxirane ring to produce the trans-diol product. nih.gov This conversion is efficient for cholesterol epoxides in various mammalian species, with the highest activities found in rat and human liver microsomes. nih.gov

The product of ChEH activity, cholestane-3β,5α,6β-triol, is not an end-product but is subject to further enzymatic modification. nih.gov It can be further oxidized into a compound known as oncosterone. nih.govresearchgate.net This subsequent transformation highlights a metabolic pathway that continues beyond the initial hydrolysis of the epoxide.

The biosynthesis and subsequent hydrolysis of this compound establish its role as a crucial metabolic intermediate. nih.gov Its formation from cholesterol and rapid conversion by ChEH positions it as a key step in the pathway leading to cholestane-3β,5α,6β-triol. nih.govmdpi.compnas.orgnih.gov This biotransformation has been demonstrated in various tissues, including the bovine adrenal cortex and rat brain, where cholesterol is converted to cholestane-3β,5α,6β-triol via the cholesterol α-epoxide intermediate. researchgate.netresearchgate.netnih.gov The entire pathway, from cholesterol to the epoxide and then to the triol, represents a significant branch of sterol metabolism. nih.gov

Comparative Metabolism Across Biological Systems (Excluding Human Clinical Data)

The metabolism of the oxysterol 5,6α-Epoxy-5α-cholestan-3β-ol, a cholesterol derivative, varies across different biological kingdoms. While its metabolic fate is well-documented in mammalian systems, its biotransformation within microbial, fungal, and plant systems is less characterized. These organisms possess unique enzymatic machinery capable of modifying sterol structures, suggesting potential, though distinct, metabolic pathways. It is important to note that the specific stereoisomer this compound is not commonly described in scientific literature, which predominantly refers to the 5α-cholestane derivative, cholesterol α-epoxide (5α,6α-epoxy-5α-cholestan-3β-ol) nih.govebi.ac.uksigmaaldrich.com. This article will focus on the known metabolism of cholesterol epoxides in non-animal systems, providing a framework for the potential fate of this class of compounds.

Metabolic Fates in Microbial Systems

Microorganisms, particularly bacteria, have evolved diverse catabolic pathways to utilize cholesterol as a carbon and energy source adelaide.edu.au. The initial steps in bacterial cholesterol degradation typically involve the oxidation of the 3β-hydroxyl group and isomerization of the double bond, reactions catalyzed by enzymes such as cholesterol oxidase and 3β-hydroxysteroid dehydrogenase (3β-HSD) researchgate.netnih.gov. While direct microbial metabolism of 5,6α-Epoxy-5α-cholestan-3β-ol is not extensively documented, the existing knowledge of bacterial steroid metabolism allows for postulation of its likely metabolic fate.

Bacteria capable of steroid degradation possess a range of enzymes that could potentially act on cholesterol epoxides. For instance, the 3β-HSD found in various bacteria, including Mycobacterium and Rhodococcus, could oxidize the 3β-hydroxyl group of the epoxide to form the corresponding 3-keto derivative nih.gov. Another key transformation is the opening of the epoxide ring. This is typically achieved by epoxide hydrolase enzymes. The ModelSEED database of metabolic reactions includes an entry for a 5,6β-epoxy-5β-cholestan-3β-ol hydrolase, which is also annotated as a 5,6α-epoxy-5α-cholestan-3β-ol hydrolase, suggesting the existence of microbial enzymes that can hydrolyze the epoxide ring to form cholestane-3β,5α,6β-triol modelseed.org. This enzymatic action represents a critical detoxification step, as the resulting triol is generally more water-soluble and amenable to further degradation.

Some bacteria, such as those from the genera Eubacterium and Bacteroides, are known to convert cholesterol into coprostanol in the gut via a reductive pathway nih.govmdpi.com. This transformation involves saturation of the C5-C6 double bond. While this pathway acts on cholesterol itself, it highlights the capacity of microbial consortia to perform complex modifications on the sterol nucleus.

Table 1: Key Microbial Enzymes in Cholesterol Metabolism and Their Potential Action on Cholesterol Epoxides

Enzyme ClassKnown Microbial Source (Example)Action on CholesterolPotential Action on 5,6α-Epoxy-5α-cholestan-3β-ol
Cholesterol OxidaseStreptomyces sp., Bacillus sp. researchgate.netOxidizes 3β-hydroxyl group to a ketone and isomerizes the Δ5 double bond to Δ4.Could potentially oxidize the 3β-hydroxyl group.
3β-Hydroxysteroid Dehydrogenase (3β-HSD)Mycobacterium tuberculosis nih.govOxidizes the 3β-hydroxyl group to a 3-keto group.Oxidation of the 3β-hydroxyl group to form the corresponding 3-keto-epoxide.
Sterol Epoxide HydrolasePutative, based on genomic databases modelseed.orgNot applicable.Hydrolysis of the epoxide ring to form cholestane-3β,5α,6β-triol.
Cholesterol ReductaseEubacterium coprostanoligenes mdpi.comReduces the Δ5 double bond to form coprostanol.Unlikely to act on the epoxide; requires the Δ5 double bond.

Presence and Transformations in Plant and Fungal Sterol Pathways

In contrast to animals, cholesterol is not the principal sterol in plants and fungi. Fungi primarily synthesize ergosterol, while plants produce a mixture of phytosterols, such as sitosterol, campesterol, and stigmasterol (B192456) nih.govfrontiersin.orgnih.gov. Cholesterol is typically a minor component, though it can serve as a precursor for certain secondary metabolites like steroidal glycoalkaloids in some plant species nih.gov.

There is no direct evidence indicating that 5,6α-Epoxy-5α-cholestan-3β-ol is a natural intermediate in the main biosynthetic pathways of either plant or fungal sterols. The biosynthesis of these sterols does involve an epoxide intermediate, 2,3-oxidosqualene, which is the substrate for cyclization to form the initial sterol ring structure (cycloartenol in plants, lanosterol (B1674476) in fungi) acs.orgcreative-proteomics.com. However, this epoxidation occurs on the acyclic precursor, not on the fused ring system of a mature sterol.

Despite its absence as a primary metabolite, if 5,6α-Epoxy-5α-cholestan-3β-ol were introduced into these systems, several transformations could occur.

In Fungal Systems: Fungi possess a variety of enzymes for sterol modification. Some species, like Aspergillus oryzae, have been shown to absorb and utilize cholesterol from their environment nih.gov. Fungi also have sterol glucosyltransferases that catalyze the attachment of a glucose molecule to the 3β-hydroxyl group of sterols, including cholesterol mdpi.com. This glycosylation could be a potential metabolic fate for an exogenously supplied cholesterol epoxide, converting it into a sterylglucoside epoxide. Furthermore, some fungi are known to produce cholesterol oxidase, indicating a capacity to initiate sterol degradation in a manner similar to bacteria researchgate.net.

In Plant Systems: Plant sterol biosynthesis is a complex network involving multiple cytochrome P450 enzymes that hydroxylate and demethylate the sterol structure nih.gov. While these enzymes are highly specific for their endogenous substrates, the possibility of "metabolic crosstalk" with an unusual sterol like a cholesterol epoxide cannot be entirely ruled out. Similar to fungi, plants also conjugate sterols with glucose to form sterylglucosides and acylated sterylglucosides, which play roles in membrane function and adaptation to stress. This represents another plausible transformation pathway for 5,6α-Epoxy-5α-cholestan-3β-ol in a plant cell.

Table 2: Comparison of Sterol Pathways and Potential for Epoxide Transformation

FeatureFungal SystemsPlant Systems
Primary Sterol(s)Ergosterol frontiersin.orgSitosterol, Stigmasterol, Campesterol nih.gov
Cholesterol PresenceTypically very low or absent; can be absorbed from environment nih.gov.Minor component; precursor for some secondary metabolites nih.gov.
Key Biosynthetic IntermediateLanosterol frontiersin.orgCycloartenol nih.gov
Known Cholesterol UptakeYes (e.g., Aspergillus oryzae) nih.govNot a primary mechanism.
Potential Transformation Pathways for Cholesterol Epoxide- Glycosylation (by Sterol Glucosyltransferase) mdpi.com
  • Oxidation (by Cholesterol Oxidase in some species) researchgate.net
  • - Glycosylation (by Sterol Glucosyltransferase)
  • Acyl-Glycosylation

  • Molecular Mechanisms and Cellular Biology

    Cellular Effects and Signaling Pathway Modulation

    Modulation of Sphingolipid Metabolism and Protein Prenylation

    The oxysterol 5,6α-Epoxy-5β-cholestan-3β-ol, a derivative of cholesterol, is implicated in the regulation of crucial cellular metabolic pathways, including sphingolipid metabolism and protein prenylation. chemicalbook.com While the precise mechanisms are still under investigation, the existing body of research points towards its role as a signaling molecule that can influence the enzymes and intermediates of these pathways.

    Sphingolipid Metabolism:

    Sphingolipids are a class of lipids that are integral structural components of cell membranes and also function as signaling molecules in various cellular processes. The balance in the metabolism of sphingolipids, such as ceramide and sphingomyelin (B164518), is critical for cell fate, influencing processes like proliferation, apoptosis, and inflammation.

    Some oxysterols have been shown to stimulate the synthesis of sphingomyelin. nih.gov This process can be mediated through the activation of the ceramide transport protein (CERT), which is responsible for transporting ceramide from the endoplasmic reticulum to the Golgi apparatus, a key step in sphingomyelin synthesis. nih.gov Although direct evidence for 5,6α-Epoxy-5β-cholestan-3β-ol in this specific mechanism is not yet fully elucidated, as a member of the oxysterol family, it is plausible that it could exert its modulatory effects through similar pathways.

    The metabolism of 5,6α-Epoxy-5β-cholestan-3β-ol itself is closely linked to pathways that can influence lipid signaling. This compound is a substrate for the enzyme cholesterol-5,6-epoxide hydrolase (ChEH), which converts it to cholestane-3β,5α,6β-triol. nih.govnih.govwikipedia.org This metabolite has been shown to stimulate the synthesis of phospholipids, which can, in turn, affect the composition and properties of cellular membranes, thereby indirectly influencing sphingolipid-dependent signaling events. nih.gov

    Protein Prenylation:

    Protein prenylation is a post-translational modification that involves the attachment of isoprenoid groups, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), to proteins. This modification is crucial for the proper localization and function of many proteins involved in cellular signaling, including small GTPases of the Ras superfamily.

    The link between 5,6α-Epoxy-5β-cholestan-3β-ol and protein prenylation is suggested by the broader role of oxysterols in cholesterol homeostasis. The synthesis of isoprenoids is a key part of the mevalonate (B85504) pathway, which is also responsible for cholesterol biosynthesis. By influencing cholesterol metabolic pathways, oxysterols can indirectly affect the availability of FPP and GGPP, thereby modulating the extent of protein prenylation. However, direct studies detailing the specific impact of 5,6α-Epoxy-5β-cholestan-3β-ol on farnesyltransferase or geranylgeranyltransferase activity are still needed to fully understand this relationship.

    Structure-Activity Relationship (SAR) Studies for Biological Effects

    The biological activities of 5,6α-Epoxy-5β-cholestan-3β-ol are intrinsically linked to its specific three-dimensional structure. Structure-activity relationship (SAR) studies aim to understand how modifications to its chemical structure affect its biological functions.

    A crucial aspect of the SAR of this compound lies in the stereochemistry of the epoxide ring. The 5,6α-epoxide exhibits significantly different reactivity compared to its diastereomer, 5,6β-epoxy-5β-cholestan-3β-ol. Research has shown that under catalytic conditions, only the 5,6α-epoxide isomer can react with nucleophiles to form 6β-substituted-5α-cholestan-3β,5α-diols. nih.gov This stereoselective reactivity is a key determinant of its metabolic fate and subsequent biological effects. The 5,6β-isomer, in contrast, is largely unreactive under similar conditions. nih.gov

    This differential reactivity has profound implications for the biological activity of these isomers. For instance, the ability of the α-isomer to be metabolized by certain enzymes while the β-isomer is not, dictates the downstream signaling pathways that are activated.

    Further SAR insights can be gleaned from studies on related cholestane (B1235564) derivatives. For example, the introduction of different functional groups at various positions on the cholestane skeleton can significantly alter biological activity. The table below summarizes findings from studies on related cholestane derivatives, which can provide a basis for inferring the SAR of 5,6α-Epoxy-5β-cholestan-3β-ol.

    Compound/ModificationPosition of ModificationObserved Biological EffectReference
    6β-substituted-5α-cholestan-3β,5α-diolsC6Formation from 5,6α-epoxide via nucleophilic attack nih.gov
    Cholestane-3β,5α,6β-triol-Stimulates phospholipid synthesis nih.gov
    3β,6β-diacetoxy-5α-cholestan-5-olC3, C6Binds to human serum albumin mdpi.com

    These studies, while not directly on 5,6α-Epoxy-5β-cholestan-3β-ol, highlight the importance of the stereochemistry at the A/B ring junction and the nature of substituents at positions C3, C5, and C6 in determining the biological profile of cholestane derivatives. The rigidity of the steroidal backbone means that even minor changes in the orientation or chemical nature of a functional group can lead to significant changes in how the molecule interacts with its biological targets.

    Analytical Methodologies for Detection and Quantification

    Chromatographic Separation Techniques

    Chromatography is the cornerstone for isolating 5,6α-Epoxy-5α-cholestan-3β-ol from complex mixtures, thereby enabling its precise quantification. Gas and liquid chromatography, coupled with mass spectrometry, are the most prevalently used techniques.

    Gas chromatography-mass spectrometry (GC-MS) is a widely utilized and powerful technique for the analysis of 5,6α-Epoxy-5α-cholestan-3β-ol and other oxysterols. nih.gov It is frequently employed for quantifying these compounds in diverse biological samples, including plasma and human breast fluid. nih.govnih.gov The high chromatographic resolution of GC combined with the sensitivity of MS detection allows for the separation and measurement of closely related isomers. nih.gov

    A critical aspect of GC-MS method development is the use of isotope dilution mass spectrometry, which is considered an accurate method for assaying cholesterol epoxides. nih.gov This approach involves using deuterium-labeled internal standards, which are chemically identical to the analyte but have a different mass. nih.govnih.gov This strategy provides high specificity and enables reliable quantification by correcting for analyte losses during sample preparation and analysis. nih.gov Studies have demonstrated that GC-MS can achieve detection limits in the nanogram per milliliter (ng/mL) range for cholesterol epoxides in serum. nih.gov

    Table 1: Overview of GC-MS Methodological Features for Oxysterol Analysis

    Feature Description Research Findings/Application Citations
    Technique Gas Chromatography-Mass Spectrometry (GC-MS) A primary method for quantifying cholesterol epoxides. nih.gov
    Quantification Strategy Inverse Stable Isotope Dilution Employs deuterium-labeled internal standards for high specificity and reliable quantification. nih.govnih.gov
    Sample Matrices Biological Fluids Successfully applied to analyze plasma and human breast fluid (2-50 µL samples). nih.govnih.gov
    Target Analytes Cholesterol Oxidation Products Quantifies cholesterol, 5α,6α-epoxide, 5β,6β-epoxide, and cholestane-3β,5α,6β-triol. nih.gov
    Sample Preparation Derivatization Trimethylsilylation is a necessary step to increase volatility for GC analysis. nih.gov
    Detection Limit High Sensitivity Capable of detecting serum cholesterol epoxide levels as low as 10 ng/mL. nih.gov

    High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS) offer a valuable alternative to GC-MS for the analysis of 5,6α-Epoxy-5α-cholestan-3β-ol. A significant advantage of LC-MS is its ability to analyze compounds that are thermally labile or require derivatization for GC analysis, such as certain hydroperoxides. nih.gov While in some cases HPLC/MS may exhibit lower resolution and sensitivity compared to GC/MS, it minimizes sample handling and potential degradation of sensitive compounds. nih.gov

    LC-MS methods, often utilizing reversed-phase chromatography, have been successfully developed for the baseline separation of various cholesterol oxidation products (COPs), including 5,6α-epoxycholesterol, allowing for their individual quantification even when isobaric compounds are present. nih.gov These methods have been applied to determine COPs in processed foods like pork, beef, chicken, and eggs, with detection limits in the 15-30 ng/mL range. nih.gov Furthermore, LC-MS/MS is instrumental in lipidomic studies for the comprehensive assessment of oxidized cholesteryl esters, helping to pinpoint structural isomers based on their elution times and fragmentation patterns. acs.org

    Table 2: Applications of HPLC and LC-MS in Oxysterol Analysis

    Application Method Details Key Findings Citations
    Analysis of Processed Foods Reversed-phase LC/Atmospheric Pressure Chemical Ionization MS Achieved baseline separation of multiple COPs. Quantification range from 100 ng/mL to 10 µg/mL. nih.gov
    Plasma Oxysterol Analysis HPLC/MS Provides a distinct advantage for direct measurement of sensitive compounds like cholesterol-7-hydroperoxides without derivatization. nih.gov
    Lipidomic Profiling High-Resolution C18 HPLC–MS and MS/MS Pinpoints structural isomers of oxidized cholesteryl esters by differentiating elution times. acs.org
    Subcellular Metabolomics LC-MS/MS with solid-phase extraction Quantifies various oxysterols in tissue, cells, and mitochondria to study subcellular metabolism. aston.ac.uk

    For GC-based analysis, derivatization is an essential step to increase the volatility and thermal stability of oxysterols like 5,6α-Epoxy-5α-cholestan-3β-ol. The most common strategy is trimethylsilylation, which converts the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. nih.gov

    While crucial, the derivatization process, along with preceding steps like extraction and solid-phase extraction (SPE), can significantly impact the recovery of the analyte. nih.gov Research investigating the recovery of 5,6α-epoxycholesterol (5,6α-EC) and its isomer 5,6β-EC from serum samples revealed a substantial loss of material, ranging from 40% to 60%. nih.gov This finding underscores the absolute necessity of using corresponding deuterated internal standards for each analyte. nih.gov The use of such standards in an isotope dilution methodology ensures that any losses during the work-up procedure affect both the analyte and the standard equally, thus allowing for accurate and reliable quantification. nih.gov

    Mass Spectrometry (MS) Approaches for Identification and Quantification

    Mass spectrometry is indispensable for the definitive identification and precise quantification of 5,6α-Epoxy-5α-cholestan-3β-ol. Different MS approaches, including tandem and high-resolution techniques, provide complementary information for comprehensive analysis.

    Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation and profiling of metabolites in complex biological samples. researchgate.net In the context of cholesterol oxidation products, LC-MS/MS analysis allows for the discrimination of structural isomers by identifying specific fragmentation patterns. acs.org For instance, in the analysis of oxidized cholesteryl esters, the location of an oxygen atom can be determined based on characteristic fragment ions. acs.org Oxidation on the cholesterol ring produces ions at m/z 367 and m/z 385, whereas oxidation on the fatty acyl chain results in an unmodified cholestenyl cation at m/z 369. acs.org

    This level of detail is crucial for building a comprehensive profile of oxysterols and their metabolites. Sensitive LC-MS/MS methods have been developed to quantify oxysterols like cholestane-3β,5α,6β-triol (a metabolite of 5,6α-Epoxy-5α-cholestan-3β-ol) and 7-ketocholesterol (B24107) in plasma, achieving linearity over a concentration range of 0.5-200 ng/mL. researchgate.net Such methods are vital for studying the metabolic pathways and pharmacological relevance of these compounds. researchgate.net

    High-Resolution Mass Spectrometry (HRMS) offers significant advantages over traditional unit mass resolution (UMR) instruments for metabolomics and the precise quantification of compounds like 5,6α-Epoxy-5α-cholestan-3β-ol. hilarispublisher.com HRMS instruments, such as Orbitrap-based systems, provide high mass accuracy (typically below 5 ppm) and resolution (e.g., 35,000), which greatly enhances analytical specificity. hilarispublisher.com

    This high resolving power allows for the effective separation of analyte signals from background noise and isobaric interferences, leading to improved limits of detection (from several-fold to orders of magnitude better than UMR) and an increased linear dynamic range. hilarispublisher.comresearchgate.net The ability to use very narrow mass windows for extracting ion chromatograms minimizes the contribution of interfering ions, resulting in more accurate quantification. researchgate.net The enhanced data quality and quantity from HRMS are particularly beneficial in non-targeted metabolomics for discovering new biological insights and for the high-throughput, label-free quantification of cellular lipids. hilarispublisher.comnih.gov

    Table 3: Comparison of High-Resolution vs. Unit Mass Resolution Mass Spectrometry

    Feature High-Resolution MS (HRAM) Unit Mass Resolution (UMR) MS Citations
    Mass Accuracy High (<5 ppm) Lower hilarispublisher.com
    Selectivity High; discriminates molecules of similar mass. Lower; susceptible to isobaric interferences. researchgate.netyoutube.com
    Limit of Detection Several-fold to orders of magnitude lower (better). Higher hilarispublisher.com
    Linear Dynamic Range Increased by an order of magnitude or more. More limited. hilarispublisher.com
    Data Quality Improved signal-to-noise; better separation from background. More susceptible to background noise. researchgate.net
    Application Ideal for complex samples, non-targeted metabolomics, and precise quantification. Suitable for targeted analysis but with lower specificity. hilarispublisher.com

    Isotope Dilution Mass Spectrometry Using Labeled Analogs

    Isotope dilution mass spectrometry (ID-MS) is the gold standard for the accurate quantification of oxysterols, including 5,6α-epoxy-5α-cholestan-3β-ol, from complex biological samples. nih.govnih.gov This technique's accuracy stems from its use of stable isotope-labeled internal standards, which are chemically identical to the analyte of interest but have a greater mass. These labeled analogs are added to the sample at the very beginning of the analytical procedure, allowing them to co-elute with the target analyte and be detected by the mass spectrometer.

    The primary advantage of this approach is that the labeled internal standard experiences the same processing and potential for loss during the multi-step sample preparation, extraction, and derivatization processes as the endogenous analyte. researchgate.net By measuring the ratio of the signal from the native analyte to that of the known amount of added labeled standard, any losses incurred during sample work-up can be precisely corrected for. Research has shown that without these internal standards, a significant loss of material, ranging from 40% to 60%, can occur for 5,6-epoxycholesterols during sample processing. nih.govresearchgate.net

    Commonly employed analytical platforms include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov For GC-MS analysis, a derivatization step, such as trimethylsilylation, is typically required to increase the volatility and thermal stability of the oxysterols. nih.gov The use of deuterated or ¹⁴C-labeled analogs, such as deuterated 5,6α-epoxycholesterol, is considered an absolute requirement for achieving accurate and reliable quantification. nih.govresearchgate.net

    Table 1: Labeled Analogs Used in ID-MS for Oxysterol Analysis

    Labeled AnalogApplicationReference
    Deuterated 5,6α-epoxycholesterolInternal standard for GC-MS quantification of 5,6α-epoxycholesterol. nih.gov
    Deuterated 5,6β-epoxycholesterolInternal standard for GC-MS quantification of 5,6β-epoxycholesterol. nih.gov
    [¹⁴C]-labeled 5,6-epoxycholesterolsUsed to trace and quantify recovery rates at each step of the sample work-up. nih.govresearchgate.net
    d₇-CholesterolInternal standard used in lipidomics studies for cholesterol and its derivatives. nih.gov

    Advanced Sample Preparation and Extraction Protocols from Biological Matrices

    The accurate measurement of 5,6α-epoxy-5α-cholestan-3β-ol in biological matrices such as serum, plasma, and tissues is critically dependent on robust and efficient sample preparation and extraction protocols. nih.govnih.gov The goal is to isolate the analyte from a complex mixture of lipids and other interfering substances while minimizing analyte degradation and loss.

    A typical workflow begins with saponification (alkaline hydrolysis) to release esterified oxysterols, although this step must be performed carefully under anaerobic conditions to prevent the artificial formation of oxides. For the analysis of unesterified (free) epoxides, direct solvent extraction is employed. nih.gov

    Commonly used protocols involve the following key steps:

    Solvent Extraction: Liquid-liquid extraction is frequently used to separate lipids from the aqueous biological matrix. Hexane is a common solvent for this purpose. nih.gov For reaction products, ethyl acetate (B1210297) has also been utilized, followed by washing with water and brine to remove polar impurities. nih.gov

    Solid-Phase Extraction (SPE): Following the initial solvent extraction, a clean-up step using SPE is essential for removing interfering compounds. nih.govresearchgate.net Silica-based SPE columns are widely used for this purpose. nih.govijournals.cn This step helps to fractionate the lipid extract, isolating the oxysterols from the much more abundant cholesterol and other neutral lipids.

    Derivatization: For analysis by GC-MS, the extracted oxysterols must be derivatized to enhance their volatility and thermal stability. A common derivatization technique is trimethylsilylation, which converts the hydroxyl groups to trimethylsilyl (TMS) ethers. nih.gov

    Studies have highlighted that significant losses of 5,6-epoxycholesterols can occur during these stages. nih.govresearchgate.net The investigation into recovery rates at different stages of sample work-up (extraction, SPE, and derivatization) has been crucial for optimizing protocols and underscores the necessity of using isotope-labeled internal standards to ensure accurate quantification. nih.gov

    Table 2: Comparison of Extraction and Purification Techniques

    TechniqueDescriptionPurposeReference
    Liquid-Liquid ExtractionUse of organic solvents (e.g., hexane, ethyl acetate) to separate lipids from aqueous samples.Initial isolation of total lipids. nih.govnih.gov
    Solid-Phase Extraction (SPE)Use of a solid sorbent (e.g., silica) to selectively retain and elute analytes.Clean-up of extract, removal of interferences. nih.govnih.gov
    Column ChromatographySeparation of compounds based on their differential adsorption to a stationary phase.Purification of crude extracts. nih.govijournals.cn
    TrimethylsilylationChemical modification to form TMS ethers.Derivatization to increase volatility for GC-MS analysis. nih.gov

    Method Validation for Accuracy, Sensitivity, and Reproducibility

    Validation of the analytical method is a critical final step to ensure that the generated data is reliable. Method validation assesses several key performance characteristics, including accuracy, sensitivity, linearity, and reproducibility.

    Accuracy refers to how close the measured value is to the true value. In the context of 5,6α-epoxy-5α-cholestan-3β-ol analysis, accuracy is primarily achieved through the use of isotope dilution mass spectrometry. nih.govnih.gov The internal standard corrects for both systematic and random errors that may occur during sample processing, making the method inherently more accurate. researchgate.net

    Sensitivity is defined by the limit of detection (LOD) and the limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. For the analysis of cholesterol epoxides in human serum using ID-MS, a detection limit of approximately 10 ng/mL has been reported. nih.gov

    Reproducibility indicates the consistency of results over repeated measurements. It is often expressed as the relative standard deviation (RSD) of replicate samples. For the analysis of cholesterol oxides, methods have been developed that demonstrate high repeatability and reproducibility, with RSD values often below 5%. nih.govresearchgate.net Good linearity, where the instrument response is directly proportional to the analyte concentration over a given range, is also a key feature of validated methods. nih.gov

    Table 3: Performance Characteristics of Validated Analytical Methods

    ParameterTypical PerformanceSignificanceReference
    Accuracy High; ensured by ID-MSCorrects for sample loss and matrix effects, providing true values. nih.govnih.gov
    Sensitivity (LOD) ~10 ng/mL in serumAllows for the detection of low physiological concentrations. nih.gov
    Linearity Good over a defined concentration rangeEnsures that quantification is reliable across a range of concentrations. nih.gov
    Reproducibility (RSD) < 5%Demonstrates the consistency and reliability of the method over time. researchgate.net
    Recovery Variable (40-60% loss reported without correction)Highlights the absolute need for isotope-labeled internal standards. nih.govresearchgate.net

    Using these validated and highly accurate analytical methods, researchers have been able to quantify baseline levels of cholesterol epoxides in healthy individuals. For instance, the level of total free cholesterol epoxide in healthy subjects was found to range from 67 ng/mL to 293 ng/mL, with a mean value of 131 ng/mL. nih.gov

    Theoretical and Computational Studies

    Molecular Docking and Protein-Ligand Interaction Modeling with Enzymes and Receptors

    Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 5,6α-Epoxy-5β-cholestan-3β-ol and related oxysterols, molecular docking has been instrumental in understanding their interactions with various enzymes and receptors.

    Research on cholesterol derivatives has demonstrated the utility of molecular docking in identifying potential biological targets. For instance, docking studies on cholesterol-like molecules with the liver X receptor (LXR) have helped to characterize the binding site and the critical residues involved in ligand recognition. researchgate.net The binding of oxysterols to LXR is crucial for cholesterol homeostasis, and in silico models can predict the binding affinities and modes of various cholesterol derivatives. researchgate.net

    Similarly, the translocator protein (TSPO), a mitochondrial protein implicated in various cellular processes, has been a subject of molecular docking studies with cholesterol and its derivatives. nih.gov These studies provide insights into how cholesterol modulates the structure and function of TSPO, and by extension, how epoxides like 5,6α-Epoxy-5β-cholestan-3β-ol might interact with this and other membrane proteins. nih.gov While direct docking studies on 5,6α-Epoxy-5β-cholestan-3β-ol are not extensively reported, the methodologies applied to other oxysterols are directly applicable. Such studies could reveal potential interactions with enzymes involved in its metabolism, such as cholesterol-5,6-epoxide hydrolase (ChEH). nih.gov

    Table 1: Examples of Molecular Docking Studies on Cholesterol Derivatives

    Receptor/EnzymeLigand ClassKey Findings
    Liver X Receptor (LXR)OxysterolsIdentified key amino acid residues (Phe247, Ile312) involved in hydrogen bonding and hydrophobic interactions. researchgate.net
    Translocator Protein (TSPO)Cholesterol, PK11195Revealed interplay between ligand and cholesterol binding, suggesting cholesterol can modulate ligand access to the binding site. nih.gov
    Cholesteryl Ester Transfer Protein (CETP)Diphenylpyridylethanamine derivativesElucidated structural features required for inhibitory activity. nih.gov

    Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activities

    Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For cholesterol derivatives, QSAR studies have been employed to predict their efficacy as modulators of various enzymes and receptors.

    While specific QSAR models for 5,6α-Epoxy-5β-cholestan-3β-ol are not widely available, numerous studies on related compounds highlight the potential of this approach. For example, 3D-QSAR models have been developed for inhibitors of acetyl-CoA:cholesterol O-acyltransferase (ACAT), an enzyme involved in cholesterol esterification. mdpi.comresearchgate.net These models, often built using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have successfully predicted the inhibitory activities of new compounds. mdpi.comresearchgate.net

    Furthermore, QSAR models have been established for inhibitors of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, and for compounds that inhibit the cholesteryl ester transfer protein (CETP). nih.govmdpi.com These models typically use a range of molecular descriptors, including steric, electronic, and hydrophobic properties, to build a correlative model with biological activity. The application of such QSAR methodologies to a series of cholesterol epoxides, including 5,6α-Epoxy-5β-cholestan-3β-ol, could help in predicting their biological activities, such as cytotoxicity or their role in signaling pathways.

    Table 2: QSAR Modeling Studies Relevant to Cholesterol Metabolism

    TargetModeling ApproachKey Descriptors/Findings
    Acetyl-CoA:Cholesterol O-acyl Transferase (ACAT)CoMFA, CoMSIAPredictive models for inhibitory activity based on steric and electrostatic fields. mdpi.comresearchgate.net
    HMG-CoA Reductase2D-QSARModels to predict inhibitory potential and accelerate the discovery of new cholesterol-lowering agents. mdpi.com
    Cholesteryl Ester Transfer Protein (CETP)2D-QSAR, 3D-QSARIdentified important features like SlogP_VSA0, E_sol, and Vsurf_DW23 for inhibitory activity. nih.gov

    Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

    Quantum chemical calculations are a powerful tool for investigating the electronic structure and reactivity of molecules. For 5,6α-Epoxy-5β-cholestan-3β-ol, these methods can provide insights into its stability, reactivity, and the mechanism of its formation and subsequent reactions.

    Studies on the reactivity of cholesterol epoxides have suggested that they are surprisingly unreactive towards nucleophiles in the absence of a catalyst. nih.gov This contrasts with many other epoxides that are known to be potent alkylating agents. nih.gov Quantum chemical calculations can be used to rationalize this observation by calculating the activation energies for nucleophilic attack on the epoxide ring. These calculations can map the potential energy surface of the reaction and identify the transition states, providing a detailed understanding of the reaction mechanism at a molecular level.

    Furthermore, quantum chemical methods can be used to calculate various molecular properties, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. These properties are crucial for understanding the molecule's reactivity and its interactions with other molecules. For instance, the calculated electrostatic potential can indicate the regions of the molecule that are more susceptible to electrophilic or nucleophilic attack.

    In Silico Elucidation of Enzymatic Reaction Mechanisms

    Computational methods, particularly quantum mechanics/molecular mechanics (QM/MM) simulations, are increasingly used to elucidate the mechanisms of enzymatic reactions. For 5,6α-Epoxy-5β-cholestan-3β-ol, a key enzymatic reaction is its hydrolysis by cholesterol-5,6-epoxide hydrolase (ChEH). nih.govnih.gov

    In silico studies can model the entire catalytic cycle of an enzyme, from substrate binding to product release. By placing the substrate, 5,6α-Epoxy-5β-cholestan-3β-ol, within the active site of ChEH in a computational model, researchers can investigate the roles of individual amino acid residues in catalysis. These models can help to identify the catalytic residues responsible for the ring-opening of the epoxide and can predict the stereochemistry of the resulting diol product.

    While detailed QM/MM studies on ChEH with 5,6α-Epoxy-5β-cholestan-3β-ol as a substrate are yet to be extensively published, research on other epoxide hydrolases, such as soluble epoxide hydrolase (sEH), has demonstrated the power of this approach. nih.govfrontiersin.org These studies have provided valuable insights into the mechanism of epoxide hydrolysis and can serve as a blueprint for future investigations into the enzymatic processing of cholesterol epoxides. nih.govfrontiersin.org

    Future Research Directions and Potential Applications

    Discovery of Novel Biosynthetic and Catabolic Enzymes

    The metabolic pathways of 5,6α-Epoxy-5β-cholestan-3β-ol are governed by a series of enzymes that are not yet fully characterized. Future research is poised to uncover novel enzymes involved in its formation (biosynthesis) and degradation (catabolism).

    While the formation of cholesterol epoxides can occur through non-enzymatic auto-oxidation, there is evidence suggesting that cytochrome P450 enzymes may catalyze their stereoselective biosynthesis. nih.govresearchgate.net Further investigation is needed to identify the specific P450 isoforms responsible for the production of the 5,6α-epoxide isomer.

    The primary catabolic enzyme identified to date is cholesterol-5,6-epoxide hydrolase (ChEH), which hydrates 5,6α-Epoxy-5β-cholestan-3β-ol to cholestane-3β,5α,6β-triol. nih.govresearchgate.netwikipedia.org ChEH is a complex enzyme, with its activity residing in the microsomal antiestrogen (B12405530) binding site (AEBS). nih.govnih.gov This complex consists of two subunits: 3β-hydroxysterol-Δ⁸,Δ⁷-isomerase (EBP) as the catalytic subunit and 3β-hydroxysterol-Δ⁷-reductase (DHCR7) as the regulatory subunit. wikipedia.orgnih.gov

    Future research will likely focus on:

    Identifying novel biosynthetic enzymes: The search for enzymes that stereoselectively produce 5,6α-Epoxy-5β-cholestan-3β-ol from cholesterol is a key area of investigation.

    Characterizing alternative catabolic pathways: Besides hydration by ChEH, other metabolic routes may exist. For instance, the formation of glutathione (B108866) conjugates has been reported for the α-epoxide, suggesting a role for glutathione transferases. nih.govbohrium.com The potential for sulfation by sulfotransferases like SULT2B1b also warrants further exploration. bohrium.com

    Understanding regulatory mechanisms: Elucidating how the activity of these biosynthetic and catabolic enzymes is controlled within the cell is crucial for understanding the physiological and pathological roles of 5,6α-Epoxy-5β-cholestan-3β-ol.

    Enzyme ClassKnown/Potential RoleResearch Focus
    Cytochrome P450Potential for stereoselective biosynthesis of 5,6α-Epoxy-5β-cholestan-3β-ol. nih.govresearchgate.netIdentification of specific isoforms and their regulation.
    Cholesterol-5,6-epoxide hydrolase (ChEH)Primary catabolic enzyme, hydrolyzing the epoxide to a triol. nih.govresearchgate.netwikipedia.orgFurther characterization of its subunits and regulatory mechanisms.
    Glutathione TransferasesPotential for detoxification through conjugation with glutathione. nih.govbohrium.comDetermining the specific GSTs involved and the physiological relevance of this pathway.
    Sulfotransferases (e.g., SULT2B1b)Potential for sulfation of the 3β-hydroxyl group. bohrium.comInvestigating the extent and functional consequences of sulfation.

    Elucidation of Signaling Pathways Mediated by 5,6α-Epoxy-5β-cholestan-3β-ol

    Oxysterols are known to be important signaling molecules, and 5,6α-Epoxy-5β-cholestan-3β-ol is emerging as a potential modulator of key cellular pathways.

    A significant finding is the identification of 5α,6α-epoxycholesterol as an endogenous ligand for the Liver X Receptor (LXR), a nuclear receptor that plays a critical role in cholesterol homeostasis. chemicalbook.com This interaction suggests that 5,6α-Epoxy-5β-cholestan-3β-ol could influence gene expression related to cholesterol transport and metabolism.

    Future research in this area will aim to:

    Map the LXR-mediated signaling cascade: A detailed understanding of the downstream targets of LXR activation by this specific epoxide is needed.

    Investigate other potential receptors: It is plausible that 5,6α-Epoxy-5β-cholestan-3β-ol interacts with other nuclear receptors or cell surface receptors to exert its biological effects.

    Unravel its role in cellular processes: The biological consequences of its signaling activities, such as its effects on protein prenylation, apoptosis, and sphingolipid metabolism, require further investigation. chemicalbook.com

    Development of Advanced Analytical Techniques for Trace Analysis in Complex Systems

    Accurately measuring the levels of 5,6α-Epoxy-5β-cholestan-3β-ol in biological samples is challenging due to its low abundance and the presence of interfering substances. The development of more sensitive and specific analytical methods is a critical area of future research.

    Current methods often rely on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). chemicalbook.comnih.gov However, these techniques can be improved to enhance detection limits and throughput.

    Future directions in analytical chemistry include:

    Advanced Mass Spectrometry Techniques: The application of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) can provide greater specificity and sensitivity. chemicalbook.com

    Novel Derivatization Strategies: Developing new chemical derivatization methods to improve the ionization efficiency and chromatographic separation of the epoxide will be beneficial.

    Development of Immunoassays: The generation of specific antibodies against 5,6α-Epoxy-5β-cholestan-3β-ol could enable the development of highly sensitive and high-throughput immunoassays like ELISA.

    Analytical TechniqueAdvantagesFuture Development
    Gas Chromatography-Mass Spectrometry (GC-MS)High resolution and established methodology. nih.govImproved derivatization for enhanced sensitivity.
    Liquid Chromatography-Mass Spectrometry (LC-MS)Suitable for thermally labile compounds. chemicalbook.comCoupling with high-resolution mass spectrometry for better specificity.
    Immunoassays (e.g., ELISA)Potential for high throughput and sensitivity.Development of specific monoclonal antibodies.

    Applications in Chemical Biology as Probes for Sterol Metabolism

    The unique chemical structure of 5,6α-Epoxy-5β-cholestan-3β-ol makes it a valuable tool for studying sterol metabolism. As a stable and relatively unreactive epoxide, it can be used to probe the activity of specific enzymes and pathways. nih.gov

    Future applications in chemical biology may involve:

    Activity-Based Probes: Designing probes based on the 5,6α-epoxy-cholestanol scaffold could allow for the specific labeling and identification of enzymes that bind to or metabolize this compound.

    Fluorescent Analogs: Synthesizing fluorescently tagged versions of 5,6α-Epoxy-5β-cholestan-3β-ol would enable the visualization of its subcellular localization and trafficking in real-time.

    Click Chemistry Handles: Incorporating "clickable" functional groups, such as alkynes or azides, would facilitate the use of this molecule in bioorthogonal chemistry applications to study its interactions with other biomolecules.

    Exploration of Non-Biological Applications (e.g., Material Science, Catalyst Design)

    Beyond its biological roles, the unique physicochemical properties of 5,6α-Epoxy-5β-cholestan-3β-ol and related cholesterol derivatives suggest potential applications in material science and catalysis. The rigid steroid backbone and the reactive epoxide group offer opportunities for creating novel materials and catalysts.

    Potential non-biological applications to be explored include:

    Liquid Crystals: Cholesterol derivatives are well-known for their ability to form liquid crystalline phases. The introduction of an epoxide group could lead to new liquid crystal materials with unique optical and electronic properties.

    Polymer Chemistry: The epoxide ring can be opened to initiate polymerization or to act as a cross-linking agent in the synthesis of novel polymers with tailored properties.

    Organocatalysis: The chiral steroid scaffold could be utilized in the design of new asymmetric catalysts for stereoselective chemical reactions.

    Further research into the chemical reactivity and self-assembly properties of 5,6α-Epoxy-5β-cholestan-3β-ol is necessary to realize these potential applications.

    Q & A

    Q. What are the established methodologies for synthesizing and characterizing 5,6α-epoxy-5β-cholestan-3β-ol?

    Synthesis typically involves epoxidation of cholesterol derivatives (e.g., cholest-5-ene) using peracid reagents like m-chloroperbenzoic acid (mCPBA) in anhydrous conditions . Characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) to confirm stereochemistry at C-5, C-6, and C-3 . Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are critical for purity assessment . For reproducibility, experimental protocols must detail solvent systems, reaction temperatures, and purification steps (e.g., column chromatography) .

    Q. What analytical techniques are recommended to distinguish 5,6α-epoxy-5β-cholestan-3β-ol from its stereoisomers?

    Key techniques include:

    • X-ray crystallography : Resolves absolute configuration at C-5 and C-6 .
    • Polarimetry : Differentiates β-epoxide (5β,6β) from α-epoxide (5α,6α) configurations due to distinct optical rotations .
    • Vibrational spectroscopy (FT-IR) : Identifies epoxy ring vibrations (~850–950 cm⁻¹) and hydroxyl stretching (~3400 cm⁻¹) .
    • Chromatographic separation : Reverse-phase HPLC with chiral columns resolves stereoisomers based on polarity differences .

    Advanced Research Questions

    Q. How does the stability of 5,6α-epoxy-5β-cholestan-3β-ol under varying experimental conditions impact its reactivity?

    The epoxide ring is sensitive to acidic or basic conditions, which can lead to ring-opening reactions. For example:

    • Acidic conditions : Protonation of the epoxide oxygen triggers nucleophilic attack, forming diol derivatives (e.g., cholestane-3β,5α,6β-triol) .
    • Thermal stability : Decomposition occurs above 200°C, necessitating storage in inert atmospheres at –20°C to prevent oxidation .
      Experimental protocols must specify inert gas use (N₂/Ar) during synthesis and storage in amber vials to avoid photodegradation .

    Q. What experimental approaches are used to study the metabolic pathways involving 5,6α-epoxy-5β-cholestan-3β-ol?

    • Isotopic labeling : ³H or ¹⁴C labeling tracks incorporation into bile acids or steroid hormones in in vitro models (e.g., hepatocyte cultures) .
    • Enzyme assays : Recombinant cytochrome P450 enzymes (e.g., CYP27A1) are incubated with the compound to identify hydroxylation or epoxide hydrolase activity .
    • LC-MS/MS : Quantifies metabolites like cholestane-3β,5α,6β-triol in biological matrices, with validation via internal standards (e.g., deuterated analogs) .

    Q. How can researchers resolve contradictions in reported bioactivity data for 5,6α-epoxy-5β-cholestan-3β-ol?

    Discrepancies often arise from:

    • Impurity profiles : Batch-to-batch variability in starting materials (e.g., cholesterol oxidation byproducts) affects bioactivity. Use HPLC-ELSD (evaporative light scattering detection) to quantify impurities .
    • Assay conditions : Variations in cell culture media (e.g., serum-free vs. serum-containing) alter membrane permeability. Standardize protocols using reference compounds like 25-hydroxycholesterol .
    • Structural misassignment : Cross-validate NMR data with computational tools (e.g., DFT-based chemical shift predictions) .

    Q. What strategies are employed to study the epoxide ring-opening reactions in synthetic applications?

    • Nucleophilic agents : Use Grignard reagents (e.g., MeMgBr) or thiols to open the epoxide, forming β-hydroxycholesterol derivatives .
    • Enzymatic catalysis : Epoxide hydrolases (e.g., from Aspergillus niger) selectively hydrolyze the epoxide to diols under mild conditions .
    • Kinetic studies : Monitor reaction progress via in situ IR spectroscopy to optimize temperature and solvent polarity .

    Q. How can researchers assess the compound’s potential cytotoxicity or regulatory effects in cellular models?

    • In vitro assays : Use MTT or resazurin assays in hepatic (HepG2) or macrophage (RAW 264.7) cell lines, with dose ranges of 1–100 µM .
    • Transcriptomic profiling : RNA-seq identifies genes modulated by the compound (e.g., SREBP-2, LXRα) .
    • Control experiments : Compare with cholesterol and 25-hydroxycholesterol to differentiate epoxide-specific effects .

    Q. What challenges arise in synthesizing derivatives like cholestane-3β,5α,6β-triol from 5,6α-epoxy-5β-cholestan-3β-ol?

    • Regioselectivity : Acid-catalyzed ring-opening may yield mixed diastereomers. Use chiral catalysts (e.g., Jacobsen’s catalyst) to enhance stereocontrol .
    • Purification : Triol derivatives are highly polar; employ hydrophilic interaction chromatography (HILIC) for isolation .
    • Characterization : ¹³C NMR is critical to confirm hydroxylation at C-5 and C-6 .

    Q. How can computational modeling enhance understanding of the compound’s interactions with lipid membranes or enzymes?

    • Molecular dynamics (MD) simulations : Model the compound’s orientation in lipid bilayers to predict membrane fluidity effects .
    • Docking studies : Use AutoDock Vina to predict binding affinities with enzymes like CYP7A1 or epoxide hydrolases .
    • QM/MM calculations : Study the epoxide ring’s electronic structure to explain reactivity trends .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.